Cas no 769-06-2 (benzenamine, n,n,2,6-tetramethyl-)

769-06-2 structure
Nome del prodotto:benzenamine, n,n,2,6-tetramethyl-
benzenamine, n,n,2,6-tetramethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- benzenamine, n,n,2,6-tetramethyl-
- 2,6,N,N-Tetramethylaniline
- N,N,2,6-tetramethylaniline
- 2,6-Dimethyl-N,N-dimethylaniline
- 2,6-Xylidine, N,N-dimethyl-
- N,N,2,6-Tetramethylbenzenamine
- N,N-Dimethyl-2,6-dimethylaniline
- NSC-28985
- UNII-YY9VRY10ND
- YY9VRY10ND
- 769-06-2
- (2,6-Dimethyl-phenyl)-dimethyl-amine
- 2,6-dimethyl-N,N-dimethylphenylamine
- EN300-6493781
- NSC28985
- NSC 28985
- N,6-dimethylaniline
- N,2,6-Tetramethylaniline
- InChI=1/C10H15N/c1-8-6-5-7-9(2)10(8)11(3)4/h5-7H,1-4H
- Benzenamine,N,2,6-tetramethyl-
- CS-0256516
- SCHEMBL1107763
- Z1813097316
- 2, N,N-dimethyl-
- DTXSID5061114
-
- Inchi: InChI=1S/C10H15N/c1-8-6-5-7-9(2)10(8)11(3)4/h5-7H,1-4H3
- Chiave InChI: SCVRZFQSPISLTD-UHFFFAOYSA-N
- Sorrisi: CC1=C(C(=CC=C1)C)N(C)C
Proprietà calcolate
- Massa esatta: 149.12055
- Massa monoisotopica: 149.120449483g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 3.2Ų
- XLogP3: 2.8
Proprietà sperimentali
- Densità: 0.9147
- Punto di fusione: -36°C
- Punto di ebollizione: 220.76°C (estimate)
- Indice di rifrazione: 1.5157 (estimate)
- PSA: 3.24
- LogP: 2.36940
benzenamine, n,n,2,6-tetramethyl- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493781-0.5g |
N,N,2,6-tetramethylaniline |
769-06-2 | 95% | 0.5g |
$656.0 | 2023-07-06 | |
Enamine | EN300-6493781-0.05g |
N,N,2,6-tetramethylaniline |
769-06-2 | 95% | 0.05g |
$197.0 | 2023-07-06 | |
Aaron | AR00GG8W-2.5g |
2,6,N,N-Tetramethylaniline |
769-06-2 | 95% | 2.5g |
$2294.00 | 2025-01-24 | |
1PlusChem | 1P00GG0K-10g |
2,6,N,N-Tetramethylaniline |
769-06-2 | 95% | 10g |
$4539.00 | 2024-04-21 | |
A2B Chem LLC | AH66452-500mg |
N,N,2,6-tetramethylaniline |
769-06-2 | 95% | 500mg |
$726.00 | 2024-04-19 | |
Aaron | AR00GG8W-5g |
2,6,N,N-Tetramethylaniline |
769-06-2 | 95% | 5g |
$3385.00 | 2025-01-24 | |
Aaron | AR00GG8W-250mg |
2,6,N,N-Tetramethylaniline |
769-06-2 | 95% | 250mg |
$600.00 | 2025-01-24 | |
1PlusChem | 1P00GG0K-1g |
2,6,N,N-Tetramethylaniline |
769-06-2 | 95% | 1g |
$1097.00 | 2025-02-27 | |
1PlusChem | 1P00GG0K-50mg |
2,6,N,N-Tetramethylaniline |
769-06-2 | 95% | 50mg |
$291.00 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327186-500mg |
n,n,2,6-Tetramethylaniline |
769-06-2 | 98% | 500mg |
¥17712.00 | 2024-07-28 |
benzenamine, n,n,2,6-tetramethyl- Letteratura correlata
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Steven C. Boggess,Julia R. Lazzari-Dean,Benjamin K. Raliski,Dong Min Mun,Amy Y. Li,Joshua L. Turnbull,Evan W. Miller RSC Chem. Biol. 2021 2 248
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J. N. Murrell Q. Rev. Chem. Soc. 1961 15 191
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Linbin Niu,Shengchun Wang,Jiamei Liu,Hong Yi,Xing-An Liang,Tianyi Liu,Aiwen Lei Chem. Commun. 2018 54 1659
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4. 950. Phosphorescence and fluorescence of some aromatic nitro-aminesR. Foster,D. Ll. Hammick,G. M. Hood,A. C. E. Sanders J. Chem. Soc. 1956 4865
-
5. Absorption spectra of doped anthracene crystals. Determination of the direction of the transition moment of the dopantN. James Bridge,L. P. Gianneschi J. Chem. Soc. Faraday Trans. 2 1976 72 1622
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